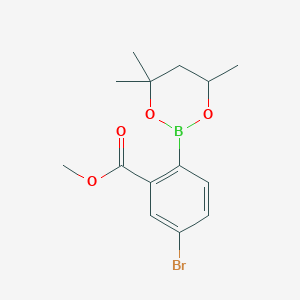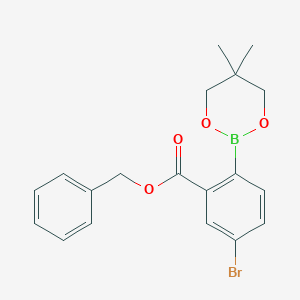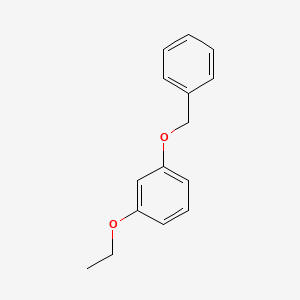
Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a widely studied organic compound known for its unique physical and chemical properties. This compound is used in various fields of research and industry due to its versatility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 4,4,6-trimethyl-1,3,2-dioxaborinane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
化学反応の分析
Types of Reactions
Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent.
Oxidation: Often employs oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzoates and boron-containing compounds, which are valuable intermediates in organic synthesis .
科学的研究の応用
Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is used in several scientific research applications, including:
Chemistry: As a reagent in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: In the development of boron-containing drugs and bioactive compounds.
Medicine: Potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate involves its ability to participate in cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction mechanism includes oxidative addition, transmetalation, and reductive elimination steps, facilitated by palladium catalysts . The compound’s boron moiety plays a crucial role in stabilizing reaction intermediates and enhancing reaction efficiency .
類似化合物との比較
Similar Compounds
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-bromophenyl methyl sulfone
Uniqueness
Methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific structural features, which provide enhanced stability and reactivity in cross-coupling reactions compared to other boron-containing compounds . Its methyl ester group also offers additional functionalization possibilities, making it a versatile reagent in organic synthesis .
特性
IUPAC Name |
methyl 5-bromo-2-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BBrO4/c1-9-8-14(2,3)20-15(19-9)12-6-5-10(16)7-11(12)13(17)18-4/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRFOCBRBKKKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate](/img/structure/B6328172.png)

![Methyl 2-[allyl(benzyloxycarbonyl)amino]-2-(trifluoromethyl)but-3-ynoate](/img/structure/B6328194.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate](/img/structure/B6328202.png)
